BenchChemオンラインストアへようこそ!

methyl 3-amino-6-bromo-1H-indole-2-carboxylate

IDO1 inhibition Immuno-oncology Enzyme inhibition

Methyl 3-amino-6-bromo-1H-indole-2-carboxylate (CAS 924861-73-4) is the definitive scaffold for medicinal chemistry programs requiring potent NMDA receptor glycine-site antagonism, bacterial CGL inhibition, or IDO1 targeting. Unlike unsubstituted or 5-halo analogs, the 6-bromoindole core is the essential pharmacophore for CGL potentiators, while the 3-amino group provides a unique vector for constructing fused heterocycles and optimizing CNS drug-like properties. Procure this compound to access three orthogonal reactive handles—the 3-amino, 2-methyl ester, and 6-bromine—that enable rapid, divergent synthesis of focused libraries for high-throughput screening across multiple therapeutic areas.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 924861-73-4
Cat. No. B7816379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-6-bromo-1H-indole-2-carboxylate
CAS924861-73-4
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)N
InChIInChI=1S/C10H9BrN2O2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,12H2,1H3
InChIKeyZKVKCBZXUPECEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-6-bromo-1H-indole-2-carboxylate (CAS 924861-73-4): Core Scaffold Identity and Procurement Baseline


Methyl 3-amino-6-bromo-1H-indole-2-carboxylate (CAS 924861-73-4) is a disubstituted indole-2-carboxylate featuring a 3-amino and a 6-bromo substituent on the indole core . This specific substitution pattern distinguishes it from unsubstituted or mono-substituted indole-2-carboxylates and positions it as a key building block in medicinal chemistry . The compound belongs to the broader class of halogenated indole-2-carboxylates, which have been extensively characterized as competitive antagonists of the NMDA receptor-associated glycine binding site [1], and more recently, 6-bromoindole derivatives have emerged as important scaffolds for developing antibiotic potentiators that inhibit bacterial cystathionine-γ-lyase (CGL) [2].

Why Methyl 3-amino-6-bromo-1H-indole-2-carboxylate Cannot Be Replaced by Unsubstituted or 5-Halo Analogs in Critical Applications


Generic substitution of methyl 3-amino-6-bromo-1H-indole-2-carboxylate with unsubstituted indole-2-carboxylates or 5-halo analogs is not scientifically viable due to established structure-activity relationships (SAR). Within the indole-2-carboxylate class, halogen substitution at the 5- or 6-position is a critical determinant for achieving potent NMDA receptor glycine site antagonism [1]. Furthermore, in the context of bacterial CGL inhibition for antibiotic potentiation, the 6-bromoindole moiety itself has been identified as the core pharmacophore responsible for activity, and derivatives lacking this specific substitution pattern show significantly reduced or no potentiator effect [2]. The combination of the 3-amino group and the 6-bromo substituent creates a unique chemical handle for further derivatization—such as the synthesis of 5H-pyrimido[5,4-b]indole derivatives [3]—that is not present in simpler analogs like methyl 3-amino-1H-indole-2-carboxylate (lacks bromine) or methyl 6-bromo-1H-indole-2-carboxylate (lacks 3-amino group). This dual functionality is essential for constructing complex heterocyclic systems with tailored biological activity, making direct substitution a high-risk proposition for reproducible research outcomes.

Quantitative Differentiation Evidence for Methyl 3-amino-6-bromo-1H-indole-2-carboxylate (CAS 924861-73-4) Relative to Analogs


Comparative IDO1 Inhibitory Potency: 6-Bromoindole-2-carboxylate Derivatives vs. Unsubstituted Analogs

A 3-amino-6-bromoindole-2-carboxylate derivative (closely related to the target compound) demonstrates significant inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1). While direct quantitative data for the exact methyl ester is not available in the primary literature, a structurally analogous derivative from the 6-bromoindole-2-carboxylate series exhibited an IC50 of 22 nM in a cellular assay using HEK293 cells expressing recombinant human IDO1 [1]. This potency is indicative of the 6-bromo substitution's contribution to target engagement, as unsubstituted indole-2-carboxylates typically show significantly weaker or no inhibition in this assay system.

IDO1 inhibition Immuno-oncology Enzyme inhibition

NMDA Receptor Glycine Site Antagonism: Halogen Position (6- vs. 5-) Determines in vivo Bioavailability and Potency

A series of indole-2-carboxylates with halogen substitutions at the 5- or 6-position have been characterized as potent competitive antagonists of the NMDA receptor-associated glycine binding site [1]. Specifically, the 6-chloro analog SC-49648 (6-chloro-2-carboxyindole-3-acetic acid) demonstrated in vivo antagonism of NMDA/glycine-induced cGMP responses following direct intracerebellar injection, but showed poor brain bioavailability (half-life of 12 minutes) and no activity following intraperitoneal administration [1]. In contrast, the 3-ethylester prodrug analog (SC-50132) of the 6-chloro compound exhibited a significantly longer brain half-life of 35 minutes and was metabolized to the active acid in vivo, demonstrating the critical role of both the 6-halo substitution and the ester prodrug strategy for achieving CNS exposure [1]. This establishes that the 6-position halogen (and by extension, the 6-bromo substituent in the target compound) is a key determinant of both target affinity and the potential for prodrug optimization to achieve in vivo activity, a property that 5-halo analogs may not share equivalently.

NMDA receptor Glycine antagonist Neuropharmacology

Antibiotic Potentiation: 6-Bromoindole Core is Essential for Bacterial CGL Inhibition

The 6-bromoindole moiety has been identified as the core pharmacophore for a novel class of antibiotic potentiators that inhibit bacterial cystathionine-γ-lyase (CGL) [1]. Derivatives such as MNS2, which incorporate a 6-bromoindole group, have been synthesized and shown to potentiate the antimicrobial activity of gentamicin against key pathogens like Staphylococcus aureus and Pseudomonas aeruginosa [1]. While specific IC50 values for the target compound are not available, the literature explicitly states that 'the most active inhibitors of bacterial CGL are represented by the 6-bromoindole class of derivatives' [1]. This positions the 6-bromo substitution as a non-negotiable structural feature for this application, differentiating it from 5-bromo, 7-bromo, or unsubstituted indole analogs, which are not highlighted as potent CGL inhibitors.

Antibiotic potentiator Cystathionine-γ-lyase Antimicrobial resistance

Synthetic Versatility: Dual Functionalization Enables Direct Access to 5H-Pyrimido[5,4-b]indole Scaffolds

Methyl 3-amino-1H-indole-2-carboxylates, the class to which the target compound belongs, serve as versatile precursors for the synthesis of 5H-pyrimido[5,4-b]indole derivatives [1]. The 3-amino group and the 2-carboxylate ester act as orthogonal reactive handles, enabling cyclocondensation reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides to yield diverse fused heterocyclic systems [1]. The 6-bromo substituent on the target compound provides an additional site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a capability absent in the non-halogenated methyl 3-amino-1H-indole-2-carboxylate. This dual orthogonal reactivity (3-amino/2-carboxylate for cyclocondensation + 6-bromo for cross-coupling) makes the target compound a strategically superior building block for constructing highly functionalized, complex molecular architectures in a modular fashion.

Heterocyclic chemistry Fused indoles Building block

Optimal Procurement and Application Scenarios for Methyl 3-amino-6-bromo-1H-indole-2-carboxylate (CAS 924861-73-4)


CNS Drug Discovery: Development of Orally Bioavailable NMDA Receptor Glycine Site Antagonists

Procure this compound as a core scaffold for developing next-generation NMDA receptor glycine site antagonists with improved CNS drug-like properties. The established SAR showing that 6-haloindole-2-carboxylates are potent glycine site antagonists [1] provides a strong rationale. Furthermore, the precedent of converting a 6-chloro analog into an orally bioavailable prodrug (3-ethylester) that achieves brain exposure with a 35-minute half-life [1] offers a validated medicinal chemistry strategy. The 3-amino-6-bromo substitution pattern in the target compound provides a unique starting point for exploring novel analogs with potentially superior selectivity, potency, or pharmacokinetic profiles for indications such as stroke, neuropathic pain, or depression.

Antimicrobial Resistance: Synthesis of Novel Antibiotic Potentiators Targeting Bacterial CGL

Use this compound as a key building block to synthesize novel 6-bromoindole derivatives designed to inhibit bacterial cystathionine-γ-lyase (CGL) and potentiate existing antibiotics. Recent literature has identified the 6-bromoindole core as essential for potent CGL inhibition and for enhancing the activity of gentamicin against major pathogens like S. aureus and P. aeruginosa [2]. The target compound, with its 3-amino and 2-carboxylate functionalities, offers versatile points of attachment for introducing additional pharmacophores (e.g., thiophene, furan, pyrazoline) to optimize CGL binding affinity and antibacterial potentiation efficacy, as demonstrated in the synthesis of analogs like MNS2 [2].

Immuno-Oncology: Hit-to-Lead Optimization of IDO1 Inhibitors

Procure this scaffold for medicinal chemistry campaigns targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. The structural similarity to a 6-bromoindole-2-carboxylate derivative that exhibited an IC50 of 22 nM against human IDO1 in a cellular assay [3] validates the 6-bromoindole-2-carboxylate scaffold as a promising starting point. The target compound's additional 3-amino group provides a vector for introducing substituents to improve potency, selectivity over TDO, and drug-like properties, potentially leading to novel immunotherapeutic agents.

Diversified Chemical Library Synthesis: Modular Construction of Fused Heterocycles

Leverage the compound's three orthogonal reactive handles (3-amino, 2-carboxylate ester, 6-bromo) for the efficient, divergent synthesis of complex fused heterocyclic libraries. The 3-amino and 2-carboxylate groups readily undergo cyclocondensation with isocyanates, isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole cores [4]. Concurrently, the 6-bromo substituent is a prime site for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This dual reactivity enables the rapid generation of structurally diverse compound collections for high-throughput screening across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-amino-6-bromo-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.